

Peer-reviewed articles citing Octadecyl Rhodamine B Chloride for membrane analysis

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Compound of Interest

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A Comparative Guide to Octadecyl Rhodamine B Chloride for Membrane Analysis

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. **Octadecyl Rhodamine B Chloride** (R18) has long been a staple for investigating membrane dynamics, particularly in the realm of membrane fusion. This guide provides a comprehensive comparison of R18 with other common fluorescent probes, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.

Performance Comparison of Membrane Probes

The efficacy of a fluorescent membrane probe is contingent on several key photophysical and practical parameters. While **Octadecyl Rhodamine B Chloride** (R18) is widely utilized for its utility in fusion assays based on self-quenching, a variety of other probes offer distinct advantages for different applications. The following table summarizes the quantitative performance of R18 and its common alternatives.



Probe	Principle of Assay	Excitatio n Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Key Advantag es	Limitation s
Octadecyl Rhodamine B Chloride (R18)	Self- quenching dequenchi ng	560	590	Variable; dependent on membrane environme nt (e.g., higher in liquid- disordered phases)[1]	Simple assay setup, widely used for virus-cell fusion[2][3]	Potential for spontaneo us transfer between membrane s, fluorescenc e can be influenced by proteins[4]
NBD-PE / N-Rh-PE	FRET	~470 (NBD-PE)	~585 (N- Rh-PE)	N/A (FRET pair)	Lower backgroun d signal, allows for monitoring lipid mixing kinetics with high sensitivity[4][5]	Requires labeling of vesicles with two probes, bulky headgroup s may hinder fusion[6]
DiO (3,3'- Dioctadecy loxacarboc yanine perchlorate)	Membrane Labeling	484	501	High	Bright, good for cell tracking and labeling	Can exhibit cytotoxicity, potential for uneven membrane distribution
Dil (1,1'- Dioctadecy I-3,3,3',3'- tetramethyl	Membrane Labeling	549	565	High	Bright, photostabl e, suitable for	Can affect membrane properties at high



indocarboc yanine perchlorate)					neuronal tracing	concentrati ons
Laurdan	Polarity Sensing	~350	~440 (ordered), ~490 (disordered)	Sensitive to membrane lipid packing	Excellent for studying lipid domains and membrane fluidity	Requires UV excitation, which can be phototoxic

Experimental Protocols

Detailed and reproducible methodologies are paramount in membrane analysis. Below are protocols for two common membrane fusion assays utilizing R18 and a popular FRET-based alternative.

Protocol 1: Virus-Cell Membrane Fusion Assay using Octadecyl Rhodamine B Chloride (R18) Dequenching

This protocol is adapted from studies of influenza virus fusion with liposomes and cells.[3][7]

Materials:

- Octadecyl Rhodamine B Chloride (R18) stock solution (1 mg/mL in ethanol)
- Virus suspension of interest
- Target cells or liposomes
- Phosphate-buffered saline (PBS)
- Fluorometer

Procedure:



- · Labeling of Virus with R18:
 - 1. Dilute the virus suspension to a final protein concentration of 0.1-1 mg/mL in PBS.
 - 2. Add the R18 stock solution to the virus suspension to achieve a final concentration that results in fluorescence self-quenching (typically 5-10 mol% of total viral lipid). The final ethanol concentration should be below 1% (v/v).
 - 3. Incubate the mixture for 1 hour at room temperature in the dark with gentle agitation.
 - 4. Remove unincorporated R18 by gel filtration using a Sephadex G-75 column equilibrated with PBS.
- Membrane Fusion Assay:
 - 1. Place the target cells or liposomes in a fluorometer cuvette containing PBS at 37°C.
 - 2. Add the R18-labeled virus to the cuvette to initiate the fusion process.
 - 3. Monitor the increase in fluorescence intensity over time at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
 - 4. At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to completely dequench the R18 fluorescence and obtain the maximum fluorescence value (F max).
 - 5. The percentage of fusion can be calculated as: % Fusion = [(F(t) F_initial) / (F_max F_initial)] * 100, where F(t) is the fluorescence at a given time t, and F_initial is the initial fluorescence.

Protocol 2: Liposome-Liposome Fusion Assay using NBD-PE/Rhodamine-PE FRET

This protocol describes a common alternative to the R18 assay for monitoring lipid mixing between vesicle populations.[4][5]

Materials:



- N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3phosphoethanolamine (NBD-PE)
- N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE)
- Lipids for vesicle preparation (e.g., POPC, cholesterol)
- Buffer (e.g., HEPES-buffered saline)
- Extruder with polycarbonate membranes
- Fluorometer

Procedure:

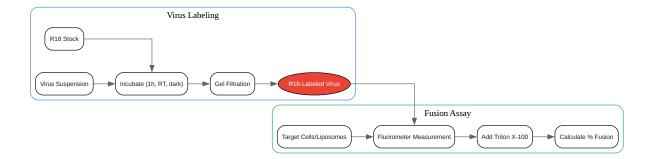
- Preparation of Labeled and Unlabeled Liposomes:
 - Prepare two lipid mixtures in chloroform. For the labeled liposomes, include 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE. The second mixture will be for unlabeled liposomes.
 - 2. Dry the lipid mixtures under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film.
 - 3. Hydrate the lipid films with the desired buffer to form multilamellar vesicles (MLVs).
 - 4. Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- FRET-based Fusion Assay:
 - 1. In a fluorometer cuvette, mix the labeled and unlabeled liposome populations at a desired ratio (e.g., 1:9 labeled to unlabeled).
 - 2. Induce fusion using a fusogen (e.g., calcium for vesicles containing anionic lipids, or PEG).



- 3. Monitor the fluorescence of the NBD donor at an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.
- 4. As fusion occurs, the surface density of the probes decreases, leading to a decrease in FRET efficiency and an increase in NBD fluorescence (dequenching).
- 5. The fusion rate can be determined by the initial rate of fluorescence increase.

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the application of these probes, the following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.



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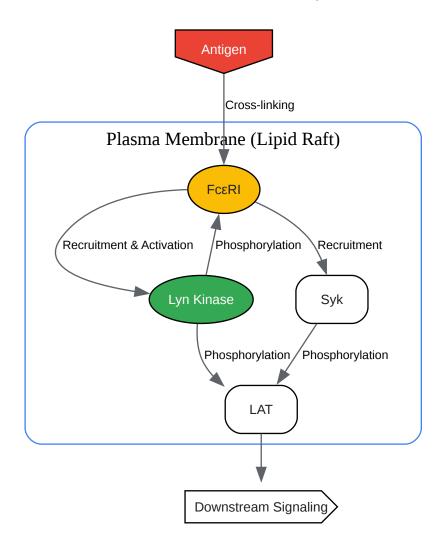
R18 Dequenching Assay Workflow





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FRET-Based Membrane Fusion Assay Workflow



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